

molecular weight of 3-Methoxymethoxy-5-phenylisoxazole

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Compound of Interest

Compound Name: 3-Methoxymethoxy-5-phenylisoxazole

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An In-depth Technical Guide on **3-Methoxymethoxy-5-phenylisoxazole** and Related Isoxazole Derivatives

This technical guide provides a detailed overview of the calculated chemical properties of **3-Methoxymethoxy-5-phenylisoxazole**, placed in the context of the broader class of isoxazole derivatives. Due to the novelty of the specific compound, experimental data is supplemented with information from structurally related molecules to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Physicochemical Properties

While specific experimental data for **3-Methoxymethoxy-5-phenylisoxazole** is not readily available in public databases, its key molecular properties can be calculated based on its structure. The molecular formula is determined to be $C_{11}H_{11}NO_3$.

Calculated Molecular Weight: 205.21 g/mol

For comparison, the properties of several related, publicly documented isoxazole derivatives are summarized below.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	CAS Number
3-Methoxymethoxy-5-phenylisoxazole (Calculated)	C ₁₁ H ₁₁ NO ₃	205.21	Not Available
3-Phenylisoxazole[1]	C ₉ H ₇ NO	145.16	1006-65-1[1]
3-Methyl-5-phenylisoxazole[2]	C ₁₀ H ₉ NO	159.18	1008-75-9[2]
3-(p-methoxyphenyl)-5-phenylisoxazole[3]	C ₁₆ H ₁₃ NO ₂	251.28	3672-52-4[3]
5-(4-methoxyphenyl)-3-phenylisoxazole[4]	C ₁₆ H ₁₃ NO ₂	251.28	3672-51-3[4]
3-Phenylisoxazole-5-carboxylic Acid[5]	C ₁₀ H ₇ NO ₃	189.17	14442-12-7[5]
3-(4-Methoxyphenyl)isoxazole-5-carbaldehyde	C ₁₁ H ₉ NO ₃	203.19	Not Available

Synthesis and Experimental Protocols

The synthesis of 3,5-disubstituted isoxazoles is a well-established area of organic chemistry. A common and efficient method involves the 1,3-dipolar cycloaddition reaction.[6] This approach offers regioselective control and proceeds under mild conditions.

General Experimental Protocol: 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

This protocol is a generalized procedure based on methodologies reported for the synthesis of various 3,5-disubstituted isoxazoles.[6]

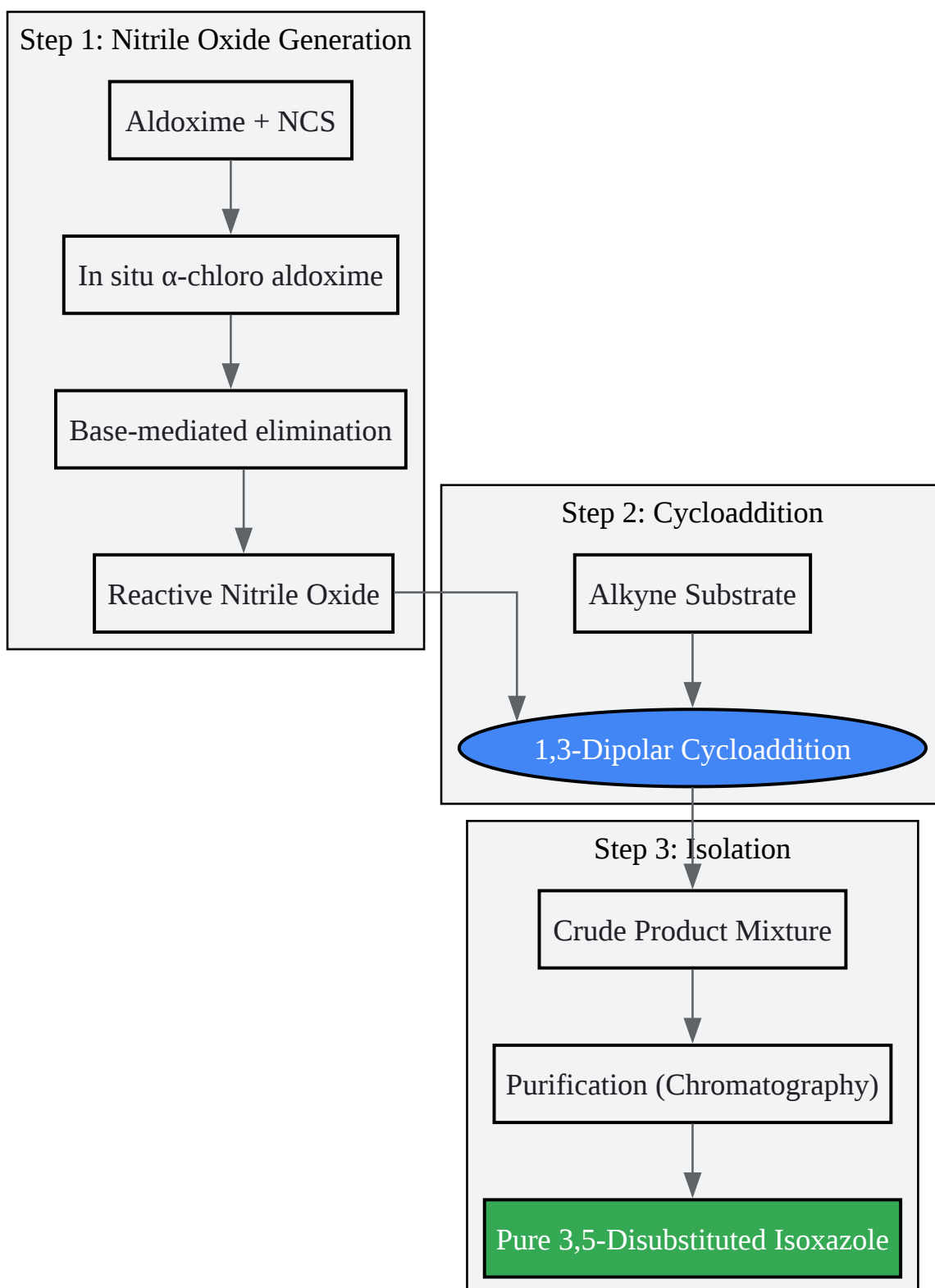
Objective: To synthesize a 3,5-disubstituted isoxazole ring from an aldoxime and an alkyne.

Materials:

- Substituted aldoxime
- Substituted alkyne (e.g., propargyl bromide)
- N-Chlorosuccinimide (NCS)
- Solvent (e.g., DMF/water mixture)
- Base (e.g., a tertiary amine)

Procedure:

- **Preparation of the Nitrile Oxide Precursor:** The substituted aldoxime is dissolved in the chosen solvent system. N-Chlorosuccinimide (NCS) is added portion-wise at room temperature to generate the corresponding α -chloro aldoxime in situ.
- **Generation of the Nitrile Oxide:** A base is added to the reaction mixture to facilitate the elimination of HCl, forming the reactive nitrile oxide intermediate.
- **Cycloaddition Reaction:** The substituted alkyne is introduced into the reaction mixture. The 1,3-dipolar cycloaddition between the in situ-generated nitrile oxide and the alkyne proceeds to form the isoxazole ring. The reaction is typically stirred at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).
- **Work-up and Purification:** Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified using column chromatography to yield the final 3,5-disubstituted isoxazole.



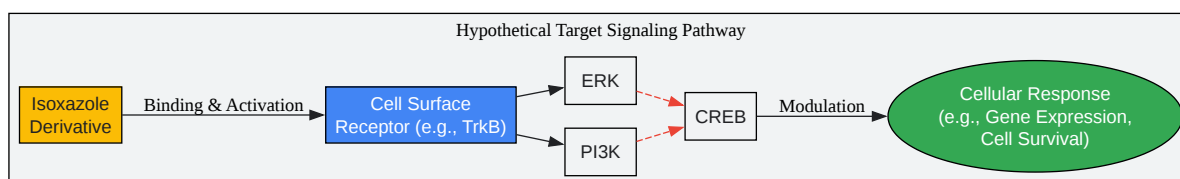
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Caption: General workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.

Biological Activity and Signaling Pathways

Isoxazole derivatives are recognized as important pharmacophores due to their presence in numerous bioactive natural products and synthetic drugs.[7] They exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties.[8][9] The isoxazole ring can participate in hydrogen bonding with various enzymes and receptors, contributing to its biological effects.[7]

While the specific biological targets of **3-Methoxymethoxy-5-phenylisoxazole** are unknown, research on related compounds suggests potential areas of investigation. For instance, some complex heterocyclic molecules have been shown to modulate pathways like the Brain-Derived Neurotrophic Factor (BDNF)/TrkB-ERK/PI3K-CREB signaling cascade, which is crucial for neuronal survival and plasticity.[8] The evaluation of novel isoxazoles against such pathways could reveal new therapeutic applications.



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Caption: A potential signaling pathway for investigation with novel isoxazole compounds.

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